

A Technical Guide to N-Acetyl Glyphosate-d3 (CAS: 1346604-36-1)

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Compound of Interest

Compound Name: *N-Acetyl Glyphosate-d3*

Cat. No.: *B585550*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **N-Acetyl Glyphosate-d3**, a key analytical standard in environmental and food safety testing. This document outlines its chemical properties, its role in the context of glyphosate metabolism, and detailed methodologies for its use in analytical applications.

Core Compound Information

N-Acetyl Glyphosate-d3 is the deuterated form of N-Acetyl Glyphosate, which is a primary metabolite of the widely used herbicide, glyphosate, in genetically modified glyphosate-tolerant crops.^[1] The deuterium labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, as it is chemically identical to the native compound but can be distinguished by its mass.

Physicochemical Properties

A summary of the key quantitative data for **N-Acetyl Glyphosate-d3** is presented in the table below.

Property	Value	Source(s)
CAS Number	1346604-36-1	[2][3][4]
Molecular Formula	C ₅ H ₇ D ₃ NO ₆ P	[2][3][5]
Molecular Weight	214.13 g/mol	[2][3]
IUPAC Name	2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid	[5]
Appearance	Off-White to White Solid	[4]
Purity	>95% (HPLC)	[2]
Storage Temperature	+4°C	[2]
Unlabeled CAS No.	129660-96-4	[3]

Role in Glyphosate Metabolism and Analysis

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the production of aromatic amino acids in plants and microorganisms.[6][7] Animals, including humans, lack this pathway, which is a basis for glyphosate's selective herbicidal activity.[7][8]

In some genetically modified (GM) crops, a gene encoding for glyphosate N-acetyltransferase (GAT) is introduced. This enzyme acetylates glyphosate to form N-Acetyl Glyphosate, rendering the herbicide inactive and the plant tolerant.[1] Consequently, N-Acetyl Glyphosate is a key residue molecule in these GM crops.

N-Acetyl Glyphosate-d3 serves as a crucial internal standard in analytical methods designed to quantify residues of glyphosate and its metabolites in various matrices, such as food, animal feed, and environmental samples.[9][10] Its use improves the accuracy and precision of these measurements by compensating for matrix effects and variations in sample preparation and instrument response.

Glyphosate Metabolism in GAT-Expressing Plants

The following diagram illustrates the metabolic conversion of glyphosate to N-Acetyl Glyphosate in genetically modified, glyphosate-tolerant plants.



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Glyphosate acetylation by GAT enzyme.

Experimental Protocols

The primary application of **N-Acetyl Glyphosate-d3** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of glyphosate and its metabolites. Below are detailed protocols adapted from established methodologies.^{[9][10][11]}

Sample Preparation for Food Matrices (e.g., Soybeans, Corn)

This protocol outlines a common extraction and cleanup procedure for the analysis of glyphosate and N-Acetyl Glyphosate in food samples.

Materials:

- Homogenized sample (e.g., ground soybeans)
- Extraction solvent: 50 mM Acetic acid and 10 mM EDTA in water^[9]
- **N-Acetyl Glyphosate-d3** internal standard solution
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)^[9]
- Centrifuge and tubes
- Vortex mixer

Procedure:

- Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of **N-Acetyl Glyphosate-d3** internal standard solution.
- Add 20 mL of the extraction solvent.
- Vortex or shake vigorously for 10-15 minutes.
- Centrifuge at 4000-5000 rpm for 10 minutes.
- Condition an SPE cartridge according to the manufacturer's instructions.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge to remove interferences (specific wash solvents will depend on the matrix and cartridge type).
- Elute the analytes with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

LC-MS/MS Analysis

This section provides a general LC-MS/MS method for the quantification of glyphosate and N-Acetyl Glyphosate. Instrument parameters will need to be optimized for the specific system being used.

Liquid Chromatography (LC) Conditions:

- Column: A column suitable for polar anionic compounds, such as a polymer-based amino column or a specialized polar pesticide column.[10]
- Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or an ion-pairing agent like tributylamine (TBA))[9]

- Mobile Phase B: Acetonitrile or methanol
- Gradient: A gradient program starting with a low percentage of organic phase, increasing to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.5 mL/min
- Injection Volume: 5-20 μ L

Tandem Mass Spectrometry (MS/MS) Conditions:

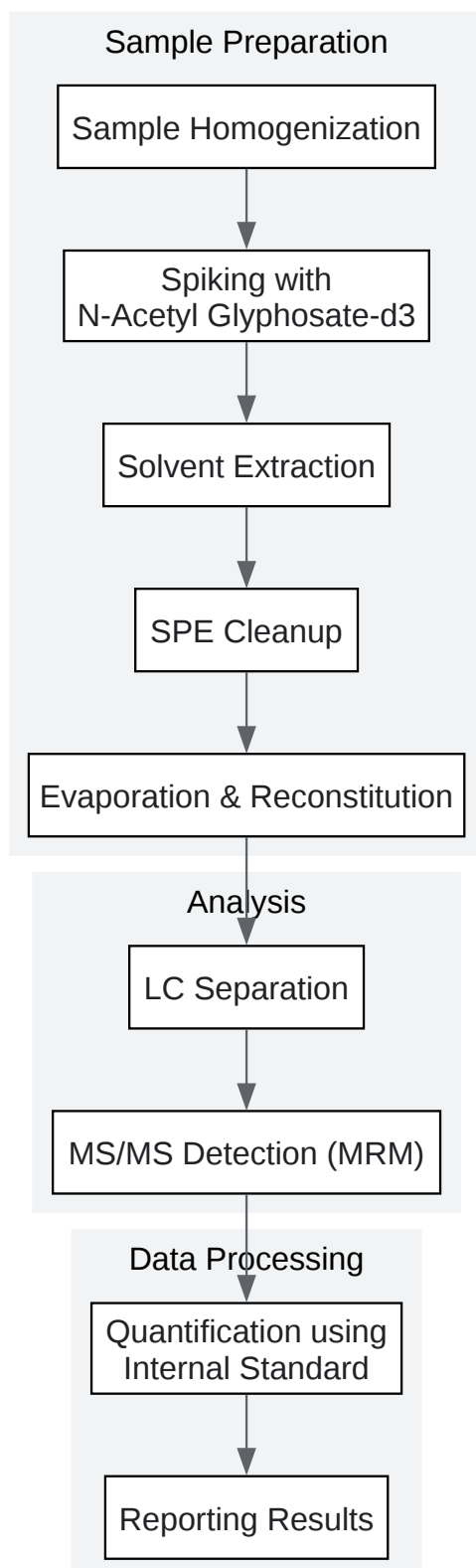
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for glyphosate and its metabolites.[9]
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard. Example transitions are provided in the table below (these should be optimized for the specific instrument).

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Glyphosate	168	63
N-Acetyl Glyphosate	210	84
N-Acetyl Glyphosate-d3	213	87

- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of glyphosate and its metabolites using **N-Acetyl Glyphosate-d3** as an internal standard.

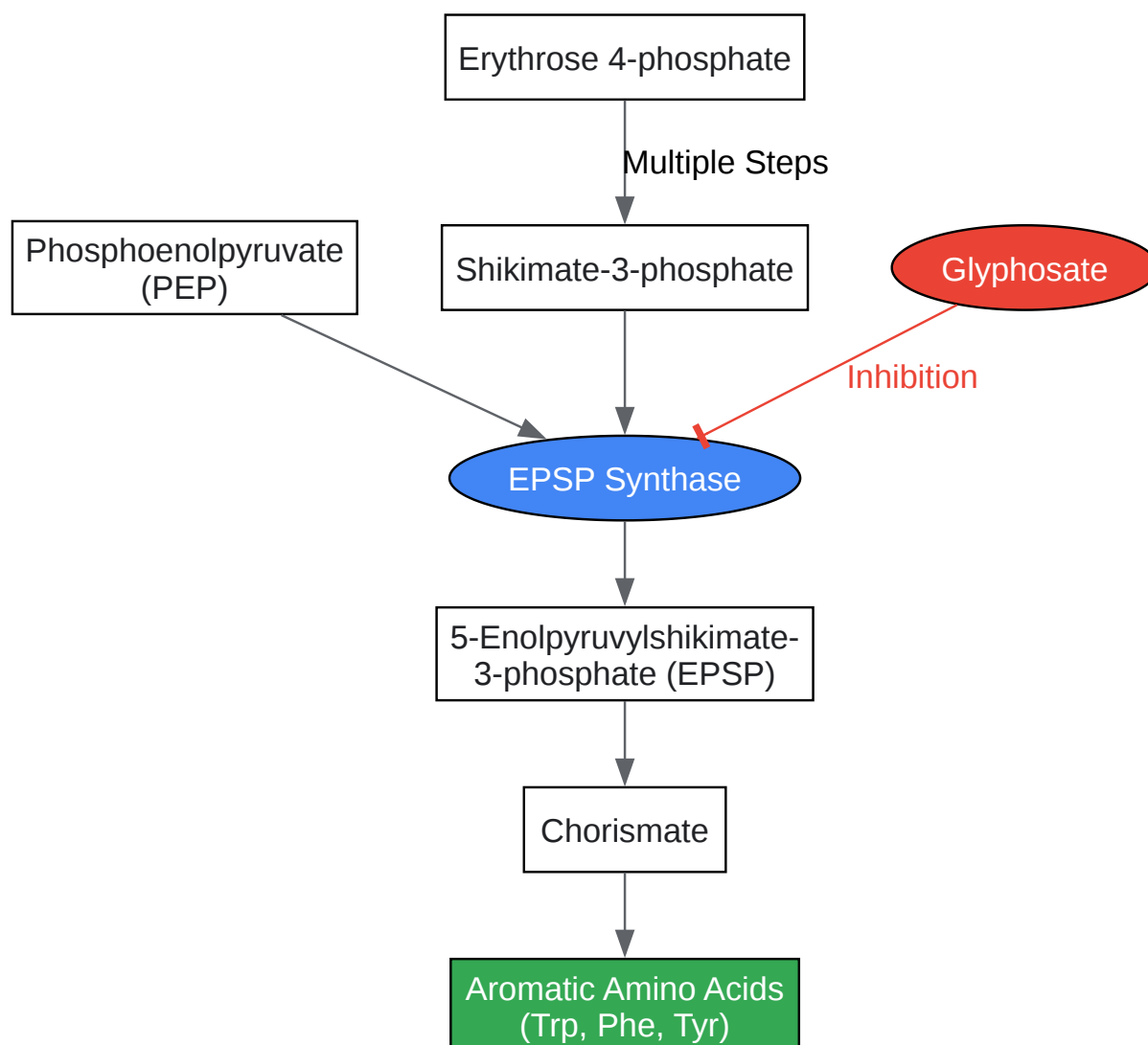


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Analytical workflow for glyphosate residue analysis.

Signaling Pathways

While **N-Acetyl Glyphosate-d3** itself is not directly involved in signaling pathways, its parent compound, glyphosate, has a well-defined mode of action. The following diagram depicts the shikimate pathway and the inhibitory action of glyphosate.



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Inhibition of the shikimate pathway by glyphosate.

Conclusion

N-Acetyl Glyphosate-d3 is an indispensable tool for the accurate quantification of glyphosate and its primary metabolite, N-Acetyl Glyphosate, in a variety of complex matrices. Its use as an internal standard in LC-MS/MS methods is critical for ensuring data quality in food safety, environmental monitoring, and agricultural research. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in their analytical endeavors.

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